4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
4-Cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class of heterocyclic compounds, characterized by a five-membered triazolone ring with diverse substituents. These derivatives are renowned for their broad biological activities, including antifungal, antimicrobial, antitumor, antioxidant, and herbicidal properties . The compound’s unique structure features a cyclopropyl group at C-4, a methyl group at C-3, and an oxan-4-ylmethyl (tetrahydropyranylmethyl) substituent at N-1. These substituents influence its physicochemical and biological behavior, distinguishing it from analogs with alternative alkyl, aryl, or morpholine-based groups .
Properties
IUPAC Name |
4-cyclopropyl-5-methyl-2-(oxan-4-ylmethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-13-14(8-10-4-6-17-7-5-10)12(16)15(9)11-2-3-11/h10-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLXJGSFNWQCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article examines its biological properties, including antimicrobial, antifungal, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound possesses notable antibacterial activity, potentially making it a candidate for treating infections caused by these pathogens .
Antifungal Activity
The compound's antifungal efficacy has also been evaluated. It displays significant activity against common fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Cryptococcus neoformans | 32 µg/mL |
These results highlight its potential use in antifungal therapies .
The biological activity of triazoles is often attributed to their ability to inhibit enzymes involved in the synthesis of nucleic acids or cell wall components. Specifically, the interaction of the triazole ring with target enzymes disrupts cellular processes vital for pathogen survival.
Study 1: Antibacterial Efficacy
In a controlled laboratory study, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response, with higher concentrations leading to increased bacterial inhibition. The study concluded that this compound could serve as a foundation for developing new antibacterial agents .
Study 2: Antifungal Properties
A separate investigation focused on the antifungal properties against Candida albicans. The study utilized both in vitro and in vivo models to assess efficacy. Results showed that the compound significantly reduced fungal burden in infected animal models compared to controls .
Comparison with Similar Compounds
Substituent Effects on Acidity (pKa)
The acidity of 4,5-dihydro-1H-1,2,4-triazol-5-ones is modulated by substituents and solvent polarity. Potentiometric titrations in non-aqueous media reveal that electron-withdrawing groups lower pKa values, while bulky substituents sterically hinder deprotonation . For example:
- 3-Methyl derivatives exhibit pKa values ranging from 9.2–11.6 in dimethylformamide (DMF), influenced by additional substituents .
- Cyclopropyl groups (as in the target compound) may enhance acidity compared to ethyl or benzyl substituents due to their electron-withdrawing nature and ring strain .
Table 1: pKa Values of Selected 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives
*Estimated based on structural analogs.
Antioxidant Activity
Triazolone derivatives with electron-rich substituents (e.g., diethylaminobenzylideneamino) exhibit potent antioxidant activity by scavenging reactive oxygen species (ROS). For instance, 3-ethyl-4-(4-diethylaminobenzylideneamino) derivatives show IC50 values of 12–18 μM in DPPH radical scavenging assays, comparable to ascorbic acid .
Antitumor Activity
Compounds like 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl] derivatives demonstrate anticancer activity (IC50: 8–15 μM against MCF-7 cells) via molecular docking interactions with DNA topoisomerase II . The cyclopropyl group in the target compound could similarly stabilize DNA adducts, though specific antitumor data are unavailable .
Herbicidal Activity
Analogous compounds, such as 4-difluoromethyl-1-(4-chloro-2-fluorophenyl) derivatives, serve as intermediates in synthesizing carfentrazone-ethyl, a herbicide inhibiting protoporphyrinogen oxidase . The target compound’s cyclopropyl group may mimic this activity, but further agrochemical studies are needed .
Spectroscopic Properties
Density Functional Theory (DFT) and Hartree-Fock (HF) calculations predict spectroscopic features of triazolones. For example:
- 1-(Morpholin-4-yl-methyl)-3-ethyl derivatives show B3LYP/6-31G(d)-calculated C=O stretching vibrations at 1,720 cm⁻¹, closely matching experimental IR values (1,715 cm⁻¹) .
- Oxan-4-ylmethyl substituents in the target compound may shift NMR signals due to the tetrahydropyran ring’s anisotropic effects. Theoretical δH values for analogous morpholine derivatives align with experimental data within ±0.3 ppm .
Table 2: Theoretical vs. Experimental IR Data for Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
